![molecular formula C9H10I2O4 B14731973 2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)- CAS No. 5281-80-1](/img/structure/B14731973.png)
2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione is a chemical compound with the molecular formula C9H10I2O4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Métodos De Preparación
The synthesis of 3,8-bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione typically involves the cyclization of di[aryl(hetaryl)methyl] malonic acids. One common method is the P2O5-promoted cyclization, which involves the use of phosphorus pentoxide as a catalyst . The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene, to facilitate the formation of the spiro compound. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
3,8-Bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation reactions can produce various oxides .
Aplicaciones Científicas De Investigación
3,8-Bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 3,8-bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione involves its interaction with specific molecular targets. The iodomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The spiro structure provides stability and rigidity, which can influence the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
3,8-Bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione can be compared with other spiro compounds, such as:
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Similar in structure but lacks the iodomethyl groups, making it less reactive in substitution reactions.
1,7-Dioxaspiro[5.5]undecane: Has a larger ring structure, which can affect its chemical properties and applications.
4,4-Dihydroxypimelic acid dilactone: Another spiro compound with different functional groups, leading to varied reactivity and uses
These comparisons highlight the uniqueness of 3,8-bis(iodomethyl)-2,7-dioxaspiro[4
Propiedades
Número CAS |
5281-80-1 |
|---|---|
Fórmula molecular |
C9H10I2O4 |
Peso molecular |
435.98 g/mol |
Nombre IUPAC |
3,8-bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C9H10I2O4/c10-3-5-1-9(7(12)14-5)2-6(4-11)15-8(9)13/h5-6H,1-4H2 |
Clave InChI |
BCFAWHOILIDQEX-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)C12CC(OC2=O)CI)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


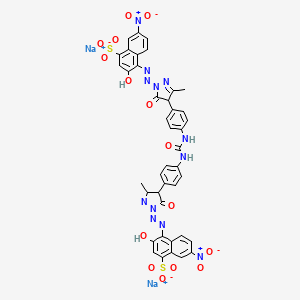
![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
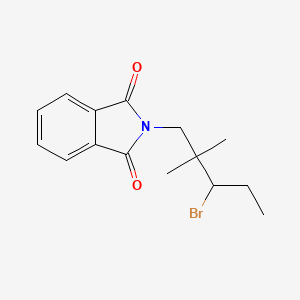
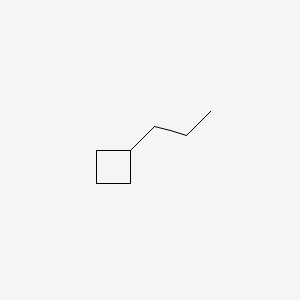
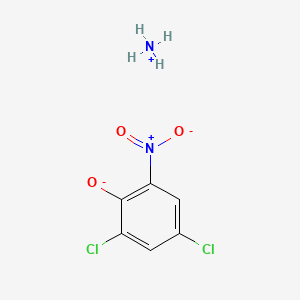
![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)

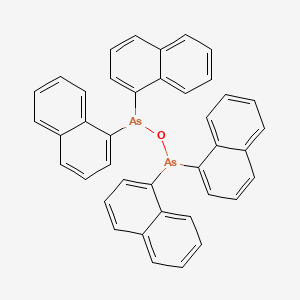
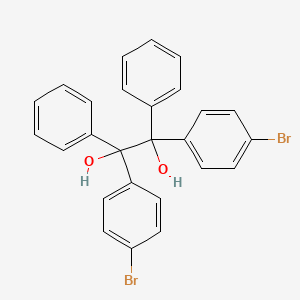
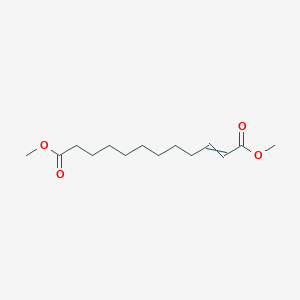
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
